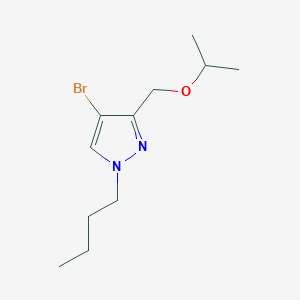
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of certain signaling pathways involved in the proliferation of cancer cells.
Biochemical and Physiological Effects:
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory properties. Additionally, it has been found to induce apoptosis in cancer cells, leading to its potential anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages and limitations for lab experiments. Its anti-inflammatory and anti-tumor properties make it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, its potential use in the development of fluorescent probes for imaging applications makes it a useful tool for studying various biological processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole. Further studies are needed to fully understand its mechanism of action and potential applications in the development of drugs for the treatment of various diseases. Additionally, its potential use in the development of fluorescent probes for imaging applications should be further explored. Overall, 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has the potential to be a valuable tool in various fields of scientific research.
Synthesemethoden
The synthesis of 4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1-butylpyrazole with isopropoxymethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, it has been studied for its potential use in the development of fluorescent probes for imaging applications.
Eigenschaften
IUPAC Name |
4-bromo-1-butyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-6-14-7-10(12)11(13-14)8-15-9(2)3/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJKCWPMXQNQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-(isopropoxymethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584201.png)
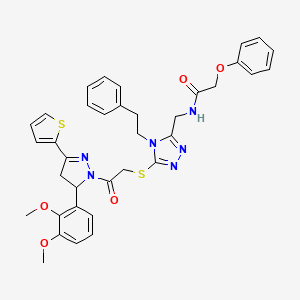
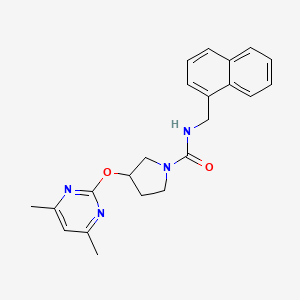
![3-Amino-1-[(1-methylimidazol-2-yl)methyl]pyridin-2-one](/img/structure/B2584206.png)
![Methyl 2-[(2-ethoxyethyl)sulfanyl]acetate](/img/structure/B2584208.png)
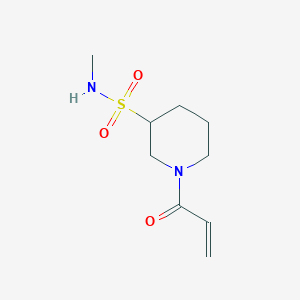

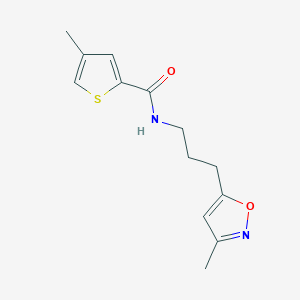
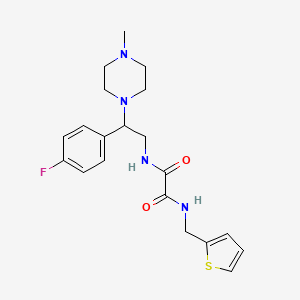
![N-Methyl-N-[2-(8-oxa-1-azaspiro[4.5]decan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2584216.png)
![3,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2584219.png)

